molecular formula C12H10O2S B103286 Methyl 4-(thiophen-2-yl)benzoate CAS No. 17595-86-7

Methyl 4-(thiophen-2-yl)benzoate

Cat. No. B103286
CAS RN: 17595-86-7
M. Wt: 218.27 g/mol
InChI Key: KQKUJLJBJZNZIZ-UHFFFAOYSA-N
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Description

Methyl 4-(thiophen-2-yl)benzoate is a compound that is structurally related to various benzoate derivatives and thiophene-containing molecules. These types of compounds are of interest due to their potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. The thiophene moiety, in particular, is a common structural motif in molecules with interesting electronic and photophysical properties.

Synthesis Analysis

The synthesis of compounds related to Methyl 4-(thiophen-2-yl)benzoate often involves condensation reactions, as seen in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate and methyl 4-(5-formyl-2-methoxyphenoxy)benzoate . These reactions typically require catalysts and specific conditions to achieve high yields. For instance, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was optimized using cupric oxide as a catalyst and a mixture of calcium carbonate with potassium carbonate as condensing agents .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including IR, NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray diffraction . These studies provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Compounds with a thiophene moiety, such as Methyl 4-(thiophen-2-yl)benzoate, can undergo various electrophilic substitution reactions, including bromination, nitration, formylation, and acylation . The position of substitution on the thiophene ring can be influenced by the presence of other substituents and reaction conditions. For example, the nitration of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole can involve the thiophene ring or both thiophene and benzene fragments, depending on the conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the fluorescence properties of (1-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole) and its copper complexes have been studied, showing that these compounds can emit fluorescence upon excitation, which is significant for potential applications in optoelectronic devices . Additionally, the quantum chemical calculations can provide insights into the steric arrangement and electronic properties of the molecules .

Scientific Research Applications

Photophysical Properties and Luminescence

  • Enhanced Quantum Yield and Luminescence : Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives exhibit unique luminescence properties with varying quantum yields influenced by substituted groups, proving their potential in photophysical applications (Kim et al., 2021).
  • Characteristics in Dichloromethane : Derivatives of methyl salicylate, including methyl 2-hydroxy-4-(thiophen-2-yl)benzoate, show distinct absorption spectra and emission features in dichloromethane, which can be valuable for understanding their photochemical behavior (Yoon et al., 2019).

Applications in Organic Synthesis

  • Novel Derivatives Synthesis : Thiophene-benzothiazole derivatives, including those related to Methyl 4-(thiophen-2-yl)benzoate, have been synthesized, showing varied absorption behaviors in different solvents. These findings are crucial for synthetic organic chemistry (Ermiş & Durmuş, 2020).
  • Synthesis of Antimicrobial Agents : Derivatives of this compound have shown potential in the synthesis of new antimicrobial agents, indicating their importance in medicinal chemistry (Patel & Patel, 2017).

Material Science and Polymer Research

  • Electrochromic Properties : Studies on copolymers containing carbazole and thiophene units, related to Methyl 4-(thiophen-2-yl)benzoate, have revealed significant electrochromic properties, which are essential for developing smart materials (Aydın & Kaya, 2013).
  • Polymer Solar Cells : The synthesis of a planar copolymer for high-efficiency polymer solar cells demonstrates the application of thiophene derivatives in renewable energy technologies (Qin et al., 2009).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name

methyl 4-thiophen-2-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-12(13)10-6-4-9(5-7-10)11-3-2-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKUJLJBJZNZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395190
Record name Methyl 4-(thiophen-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(thiophen-2-yl)benzoate

CAS RN

17595-86-7
Record name Methyl 4-(thiophen-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-methoxycarbonylphenyl)thiophene was prepared in the same manner as described in Example 32C from thiophene-2-boronic acid (1.0 g, 7.81 mmol) and methyl-4-bromobenzoate (1.68 g, 7.81 mmol). Purification by column chromatography using 2% ethyl acetate/hexanes gave 1.1 g of 2-(4-methoxycarbonylphenyl)thiophene as a white solid (65% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Z Liu, K Duan, H Guo, Y Deng, H Huang, X Yi, H Chen… - Dyes and …, 2017 - Elsevier
Three novel D–A–π–A organic dyes (D1, D2, and D3) based on triarylamine donor (IDTTPA) as the electron donor and benzoic acid as the anchoring group have been successfully …
Number of citations: 27 www.sciencedirect.com
L Aurelio, JA Baltos, L Ford, ATN Nguyen… - Journal of medicinal …, 2018 - ACS Publications
The adenosine A 1 receptor (A 1 AR) is a potential novel therapeutic target for myocardial ischemia-reperfusion injury. However, to date, clinical translation of prototypical A 1 AR …
Number of citations: 26 pubs.acs.org
P Leowanawat, N Zhang, AM Resmerita… - The Journal of …, 2011 - ACS Publications
Reaction conditions for the Ni(COD) 2 /PCy 3 catalyzed cross-coupling of aryl neopentylglycolboronates with aryl mesylates were developed. By using optimized reaction …
Number of citations: 109 pubs.acs.org
J Malineni, RL Jezorek, N Zhang, V Percec - Synthesis, 2016 - thieme-connect.com
Three classes of Ni precatalysts based on π-Ni II , π-Ni 0 and σ-Ni II complexes have been elaborated and employed in different laboratories for the functionalization and cross-coupling …
Number of citations: 38 www.thieme-connect.com
A Nagaki, K Hirose, Y Moriwaki, M Takumi… - Catalysts, 2019 - mdpi.com
The space integration of the lithiation of aryl halides, the borylation of aryllithiums, and Suzuki–Miyaura coupling using a Pd catalyst supported by a polymer monolith flow reactor …
Number of citations: 18 www.mdpi.com
SH Gebre - Applied Nanoscience, 2023 - Springer
Designing and building an ideal catalyst for organic reactions is needed to increase the efficiency, reaction conditions, and to reduce its environmental impacts. The growth of …
Number of citations: 17 link.springer.com
N Zhang - 2015 - search.proquest.com
The Suzuki-Miyaura cross-coupling is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic light-emitting materials. Utilization of phenol derivatives in Suzuki-…
Number of citations: 3 search.proquest.com
Z Jiuhong - 2019 - search.proquest.com
ZHANG, JIUHONG., Ph.D. December 2019 CHEMISTRY PART I DEVELOPMENT OF A SYNTHETIC APPROACH TO O-THIENYL CARBOXYLATE ESTE Page 1 ABSTRACT ZHANG, …
Number of citations: 2 search.proquest.com
VS Martín García, T Santos, DM Monzón… - 2018 - riull.ull.es
Transition metal-free radical arylation of heteroarenes is achieved at room temperature by simply adding aqueous sodium carbonate to a solution of the corresponding heteroarene and …
Number of citations: 0 riull.ull.es
DM Monzón, T Santos… - Chemistry–An Asian …, 2018 - Wiley Online Library
Transition metal‐free radical arylation of heteroarenes is achieved at room temperature by simply adding aqueous sodium carbonate to a solution of the corresponding heteroarene and …
Number of citations: 16 onlinelibrary.wiley.com

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